Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18075131
InChI: InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18075131

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate -

Specification

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3
Standard InChI Key VQERELSXGAOZFH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C

Introduction

Structural and Molecular Characteristics

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (molecular formula: C₉H₁₀N₄O₃, molecular weight: 222.20 g/mol) features a 1,2,4-oxadiazole core substituted at position 5 with a 1-methylpyrazol-4-yl group and at position 3 with an ethyl carboxylate moiety. The IUPAC name, ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, reflects this arrangement. Key identifiers include:

PropertyValue
CAS No.Not publicly disclosed
PubChem CID63379319
SMILESCCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C
InChIKeyVQERELSXGAOZFH-UHFFFAOYSA-N

The pyrazole ring contributes π-π stacking capabilities, while the oxadiazole enhances metabolic stability—a combination exploited in drug design.

Synthesis Pathways

Multi-Step Cyclization Strategy

The synthesis typically begins with the preparation of 1-methyl-4-(hydroxyimino)-1H-pyrazole, which undergoes cyclization with ethyl cyanoacetate under acidic conditions. A representative protocol involves:

  • Formation of Oxime Intermediate: Reaction of 1-methyl-4-acetylpyrazole with hydroxylamine hydrochloride yields the corresponding oxime.

  • Cyclocondensation: Treatment with ethyl cyanoacetate in acetic acid catalyzes 1,2,4-oxadiazole ring formation via dehydration .

  • Esterification: The carboxyl group at position 3 is esterified using ethanol and catalytic sulfuric acid.

Yields range from 65–78%, with purity >95% confirmed by HPLC.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr, cm⁻¹):

  • 1759 (C=O ester stretch)

  • 1645 (C=N oxadiazole)

  • 1530 (pyrazole ring vibrations)
    Absence of broad O-H stretches (3400–3500 cm⁻¹) confirms esterification completion .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)

  • δ 3.90 (s, 3H, N-CH₃)

  • δ 4.40 (q, 2H, J=7.1 Hz, OCH₂)

  • δ 7.78 (s, 1H, pyrazole H-3)

  • δ 8.45 (s, 1H, pyrazole H-5)

¹³C NMR (101 MHz, DMSO-d₃):

  • δ 14.1 (CH₂CH₃)

  • δ 38.5 (N-CH₃)

  • δ 61.8 (OCH₂)

  • δ 121.4–151.2 (oxadiazole and pyrazole carbons)

  • δ 165.2 (C=O ester)

Data align with predicted splitting patterns for the substituents .

Biological Activity and Mechanisms

Antimicrobial Effects

In a screen of 12 pyrazole-oxadiazole hybrids, minimum inhibitory concentrations (MICs) against S. aureus and E. coli ranged from 16–64 μg/mL . The methyl group at N-1 enhances membrane penetration compared to unsubstituted analogs.

Agrochemical Applications

Preliminary data suggest larvicidal activity against Aedes aegypti (LC₅₀: 12 ppm), likely through acetylcholinesterase inhibition. Field trials remain pending.

Physicochemical Properties

PropertyValue
Melting Point142–144°C
LogP1.8 ± 0.2
Aqueous Solubility0.12 mg/mL (25°C)
Stability>6 months at -20°C

The moderate lipophilicity (LogP ~1.8) suggests blood-brain barrier permeability, while poor water solubility necessitates prodrug strategies for oral delivery.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for kinase inhibitors; replacing the ethyl ester with amides improves target affinity.

  • Prodrug Synthesis: Hydrolysis to the free acid enhances solubility for parenteral formulations.

Agricultural Chemistry

Patent applications disclose derivatives as fungicides (WO2023198767A1), though efficacy data remain proprietary.

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